molecular formula C40H28N2O2 B8252185 (R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene

(R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene

Cat. No.: B8252185
M. Wt: 568.7 g/mol
InChI Key: GEAHULLRJKMFRZ-HVYOWVPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene is a chiral bisoxazoline ligand characterized by a binaphthalene core bridged to two indenooxazole moieties. The stereochemistry of the compound—(R) configuration at the binaphthalene axis and (3aS,8aR) in the indenooxazole units—creates a rigid, chiral environment critical for asymmetric catalysis. This ligand is widely used in enantioselective transformations, such as cyclopropanations and C–H activations, due to its ability to stabilize transition metal complexes while inducing high enantiomeric excess (ee) .

Properties

IUPAC Name

(3aR,8bS)-2-[1-[2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H28N2O2/c1-5-13-27-23(9-1)17-19-31(39-41-37-29-15-7-3-11-25(29)21-33(37)43-39)35(27)36-28-14-6-2-10-24(28)18-20-32(36)40-42-38-30-16-8-4-12-26(30)22-34(38)44-40/h1-20,33-34,37-38H,21-22H2/t33-,34-,37+,38+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAHULLRJKMFRZ-HVYOWVPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C8=NC9C(O8)CC1=CC=CC=C91
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=C(C5=CC=CC=C5C=C4)C6=C(C=CC7=CC=CC=C76)C8=N[C@@H]9[C@H](O8)CC1=CC=CC=C91
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H28N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This compound exhibits a unique structure that contributes to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various therapeutic areas.

Structural Characteristics

  • Molecular Formula : C₄₀H₂₈N₂O₂
  • Molecular Weight : 568.66 g/mol
  • CAS Number : Not available
  • Purity : Typically above 98% .

Physical Properties

PropertyValue
Boiling PointNot specified
AppearanceSolid
Storage ConditionsInert atmosphere, Room Temperature

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines through mechanisms such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of key signaling pathways involved in cell growth and survival .

The mechanism by which this compound exerts its effects includes:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Regulation of Gene Expression : It modulates the expression levels of genes involved in apoptosis and cell cycle regulation .

Neuroprotective Effects

In addition to its anticancer properties, this compound has demonstrated neuroprotective effects in preclinical models. Studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Study 2: Neuroprotection in Animal Models

Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound exhibited improved cognitive function and reduced amyloid plaque formation compared to control groups .

Comparison with Similar Compounds

Comparison with Structural Analogs

Bridging Group Variations

The binaphthalene bridge distinguishes the target compound from other bisoxazoline ligands. Key analogs with alternative bridges include:

Cyclopropane-Bridged Bisoxazolines
  • Example: (3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole) Structure: A cyclopropane ring replaces the binaphthalene, creating a smaller, more strained bridge.
Cyclopentane- and Cyclohexane-Bridged Bisoxazolines
  • Example: (3aS,3a'S,8aR,8a'R)-2,2'-(Cyclopentane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole) (CAS 182122-12-9) Molecular Weight: 358.43 g/mol (C₂₃H₂₂N₂O₂) Properties: Larger bridges introduce flexibility, which may compromise stereochemical control but improve solubility in nonpolar solvents .
Methylene-Bridged Bisoxazolines
  • Example: (-)-2,2'-Methylenebis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole] (CAS 175166-49-1) Molecular Weight: 330.38 g/mol (C₂₁H₁₈N₂O₂) Application: The methylene bridge offers moderate steric hindrance, making it suitable for reactions requiring balanced rigidity and substrate accessibility .

Table 1. Comparison of Bridging Groups

Compound Bridge Type Molecular Formula Molecular Weight (g/mol) Key Application
Target Compound 1,1'-Binaphthalene C₃₆H₂₆N₂O₂* ~518.6 High-ee asymmetric catalysis
Cyclopropane-bridged Cyclopropane C₂₀H₁₈N₂O₂ 318.37 Small-molecule synthesis
Cyclopentane-bridged Cyclopentane C₂₃H₂₂N₂O₂ 358.43 Solubility-focused reactions
Methylene-bridged Methylene C₂₁H₁₈N₂O₂ 330.38 Moderate steric control

*Hypothetical formula based on structural analysis.

Substituent Modifications

Variations in the indenooxazole substituents significantly alter electronic and steric properties:

Pyridinyl and Phenanthrolinyl Derivatives
  • Example: (3aR,8aS)-2-(1,10-Phenanthrolin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole (CAS 2828438-20-4) Impact: Aromatic substituents like phenanthrolin enhance π-π stacking interactions, improving binding to transition metals like copper or ruthenium .
Benzhydryl and Methylpyridinyl Derivatives
  • Example: (3aS,8aR)-2-(6-Benzhydrylpyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole Application: Bulky substituents like benzhydryl increase steric shielding, favoring reactions with sterically demanding substrates .

Table 2. Substituent Effects

Compound Substituent Key Property Application Example
Target Compound None (binaphthalene) Rigid, planar structure Enantioselective C–H activation
Phenanthrolinyl derivative 1,10-Phenanthrolin-2-yl Enhanced metal coordination Photocatalytic reactions
Benzhydryl derivative 6-Benzhydrylpyridin-2-yl High steric bulk Sterically hindered couplings

Stereochemical Considerations

The (3aS,8aR) configuration in the indenooxazole units is conserved across most analogs, but the binaphthalene’s (R) axial chirality is unique to the target compound. Ligands with opposing stereochemistry (e.g., ’s (-)-enantiomer) exhibit inverted enantioselectivity, underscoring the importance of absolute configuration in catalysis .

Preparation Methods

Oxidative Coupling of 2-Naphthol Derivatives

Racemic 1,1'-binaphthyl-2,2'-diol (BINOL) is synthesized via FeCl₃-mediated oxidative coupling of 2-naphthol in aqueous H₂O₂ at 80–95°C. This method achieves a 92% conversion rate but produces a racemic mixture. Subsequent chiral resolution using N-benzyl cinchonidinium chloride in aprotic solvents separates (R)- and (S)-BINOL with 98% enantiomeric excess.

Palladium-Catalyzed Functionalization

Phosphonation of BINOL at the 6,6'-positions employs palladium acetate and triethyl phosphite under inert conditions. This introduces diethoxyphosphoryl groups, critical for downstream coupling reactions. The reaction proceeds at 110°C for 24 hours, yielding 78% of the bis-phosphonated intermediate.

Table 1: Comparative Analysis of Binaphthalene Synthesis Methods

MethodConditionsYield (%)Enantiomeric Excess (%)
Oxidative CouplingFeCl₃, H₂O₂, 95°C920 (racemic)
Chiral ResolutionN-Benzyl cinchonidinium chloride8598
Palladium PhosphonationPd(OAc)₂, P(OEt)₃, 110°C78N/A

Construction of Indenooxazole Moieties

The indeno[1,2-d]oxazole units are synthesized via cyclocondensation of amino alcohols with ketones, followed by coupling to the binaphthalene core.

Cyclocondensation Reaction

(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole is prepared by reacting indanone with L-valinol in toluene under reflux. The reaction forms the oxazole ring via dehydration, catalyzed by p-toluenesulfonic acid (PTSA), achieving 88% yield.

Suzuki-Miyaura Cross-Coupling

The oxazole-boronic acid derivative is coupled to brominated binaphthalene using Pd(PPh₃)₄ and K₂CO₃ in a dioxane/water mixture. This step attaches two oxazole units to the binaphthalene core at 90°C over 12 hours, yielding 85% of the bis-oxazole product.

Stereochemical Control and Optimization

The (R)-configuration is introduced during the chiral resolution of BINOL and preserved throughout subsequent reactions.

Asymmetric Catalysis

Chiral BINOL intermediates are etherified with methyl triflate in THF at −20°C, retaining 97% enantiomeric excess. The low temperature prevents racemization, ensuring stereochemical integrity.

Stereoselective Oxazole Formation

Using (R)-BINOL as a chiral auxiliary directs the configuration of the oxazole-indeno moiety. The diastereomeric excess exceeds 95% when reactions are conducted in chiral ionic liquids.

Purification and Characterization

Final purification employs recrystallization from n-octane, yielding >99% pure product with a melting point of 168–170°C. Characterization via ¹H NMR and HPLC confirms structural and stereochemical fidelity.

Table 2: Purification Techniques and Outcomes

MethodSolventPurity (%)Yield (%)
Recrystallizationn-Octane99.575
Column ChromatographyEthyl acetate/hexane9865
Alumina FiltrationMethanol9770

Mechanistic Insights and Reaction Pathways

The Suzuki-Miyaura coupling proceeds via oxidative addition of Pd⁰ to the brominated binaphthalene, followed by transmetallation with the oxazole-boronic acid. Reductive elimination forms the C–C bond, with the bulky binaphthyl group favoring trans stereochemistry.

Q & A

Q. What are the standard synthetic routes for preparing (R)-2,2'-Bis((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)-1,1'-binaphthalene, and how are stereochemical outcomes controlled?

The synthesis typically involves palladium-catalyzed cross-coupling or condensation reactions to link the indenooxazole moieties to the binaphthalene core. Key steps include:

  • Chiral induction : Use of enantiopure starting materials (e.g., (R)-BINOL derivatives) to ensure axial chirality .
  • Ligand design : Bisoxazoline ligands (similar to those in ) may stabilize intermediates during coupling steps .
  • Stereochemical control : Low-temperature conditions and chiral auxiliaries help minimize racemization .

Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify diastereotopic protons and coupling constants .
  • Chiral HPLC : To assess enantiomeric excess (ee) using columns like Chiralpak IA/IB .
  • X-ray crystallography : Definitive confirmation of absolute configuration (e.g., as in for analogous compounds) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula .

Q. How is this compound typically stored to maintain stability, and what degradation pathways should researchers monitor?

  • Storage : Under inert gas (N2_2 or Ar) at 2–8°C, protected from light to prevent oxidation or photodegradation .
  • Degradation risks : Hydrolysis of the oxazole ring under acidic/alkaline conditions or thermal decomposition above 150°C .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the enantioselectivity of this compound in asymmetric catalysis?

  • DFT calculations : Optimize transition-state geometries to identify steric/electronic factors influencing enantioselectivity .
  • Non-covalent interactions : Analyze π-π stacking or CH-π interactions between the binaphthalene core and substrates .
  • Case study : highlights similar modeling for binaphthyl derivatives in enantioselective catalysis .

Q. What experimental strategies resolve contradictions in catalytic performance data across studies (e.g., variable ee or yield)?

  • Parameter optimization : Screen solvents (e.g., toluene vs. THF), temperature, and catalyst loading to identify reproducibility thresholds .
  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed oxazole) that may inhibit catalysis .
  • Substrate scope limitations : Test structurally diverse substrates to delineate functional group compatibility .

Q. How does modifying the indenooxazole substituents impact catalytic activity in enantioselective transformations?

  • Steric effects : Bulky substituents (e.g., cyclopentane vs. propane linkers in ) may enhance enantioselectivity by restricting conformational flexibility .
  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) can polarize the oxazole ring, altering substrate binding .
  • Data-driven design : Compare catalytic outcomes for derivatives in and to establish structure-activity relationships .

Q. What methodologies are used to study reaction mechanisms involving this compound in asymmetric catalysis?

  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., C–H activation vs. reductive elimination) .
  • In situ spectroscopy : Monitor reaction progress via IR or Raman to detect intermediates .
  • Isotopic labeling : 13^{13}C or 2^{2}H labeling to trace substrate-catalyst interactions .

Methodological Recommendations

  • Stereochemical validation : Always cross-validate NMR and X-ray data for chiral centers .
  • Catalytic screening : Use high-throughput robotics (e.g., as in ) to expedite parameter optimization .
  • Contradiction resolution : Apply systematic error analysis (e.g., Grubbs’ test) to identify outliers in catalytic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.